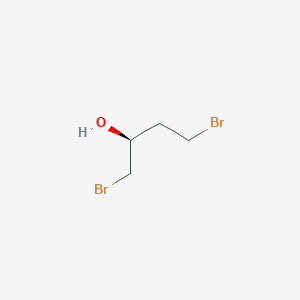

(S)-1,4-Dibromobutan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

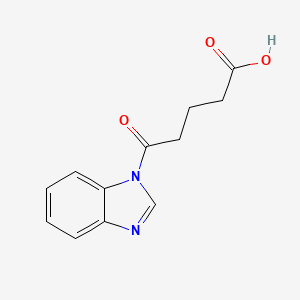

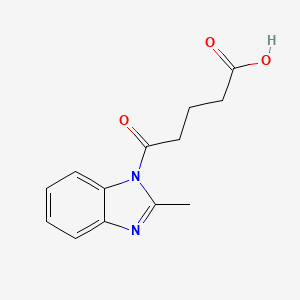

(S)-1,4-Dibromobutan-2-ol is a chiral brominated compound that is of interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules. While the specific compound (S)-1,4-Dibromobutan-2-ol is not directly mentioned in the provided papers, the related compounds and synthesis methods discussed can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates was achieved by nitration of the corresponding diols with a mixture of trifluoroacetic anhydride and nitric acid . Additionally, a regioselective 2,4-dibromohydration of conjugated enynes was reported, which could potentially be adapted for the synthesis of (S)-1,4-Dibromobutan-2-ol by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as demonstrated by the crystal and molecular structure analysis of 1,4-S,S′-bis-isothiosemicarbazidebutane dihydrobromide . The study of such structures often involves X-ray diffraction to elucidate the arrangement of atoms within the crystal lattice and to understand the intramolecular and intermolecular interactions that stabilize the compound.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is influenced by the presence of bromine atoms, which are good leaving groups in nucleophilic substitution reactions. The synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, for example, involves a dibromohydration reaction where the bromine atoms are introduced into the molecule . Such reactions are key to transforming simple starting materials into more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like (S)-1,4-Dibromobutan-2-ol are typically characterized by their reactivity, boiling and melting points, solubility, and stability. The presence of bromine atoms can significantly affect these properties, making them important considerations in the synthesis and application of these compounds. The crystalline structure analysis of related compounds provides insights into how intramolecular interactions can influence the physical properties of these substances .

Applications De Recherche Scientifique

Synthesis and Material Science

(S)-1,4-Dibromobutan-2-ol is utilized in the synthesis of covalent organic frameworks (COFs) which exhibit potential for various applications including catalysis and material science. For example, COFs synthesized from melamine and dibromoalkanes, including 1,4-dibromobutane, show distinct colors and can be used as templates for in-situ metal nanoparticle preparation. These COFs have applications in hydrogen generation from hydrolysis reactions, demonstrating their potential in energy conversion and storage systems (Sahiner, Demirci, & Sel, 2016).

Polymer Chemistry

In polymer chemistry, (S)-1,4-Dibromobutan-2-ol is involved in the modification of polymer chains to induce molecular ordering, which is pivotal for the development of functional molecular devices. This application underscores the compound's role in advancing materials with specific electronic or optical properties (Changez et al., 2012).

Organic Synthesis

The compound plays a crucial role in organic synthesis, offering pathways to create complex molecules. For instance, it's used in the stereoselective synthesis of chiral α,ω-diynes, a process that highlights its importance in constructing molecules with specific stereochemistry, which is crucial for pharmaceuticals and fine chemicals production (Caporusso et al., 2002).

Catalysis

Furthermore, (S)-1,4-Dibromobutan-2-ol is instrumental in catalysis research. It has been utilized in the development of polymeric ionic liquid (PIL) particles for catalyzing hydrogen generation from hydrolysis and methanolysis of NaBH4. This research is significant for the advancement of green chemistry and sustainable energy sources (Sahiner, Yasar, & Aktas, 2016).

Phase Transfer Catalysis

It also finds applications in phase transfer catalysis, where it aids in the intramolecular cycloalkylation of phenylacetonitrile, showcasing the efficiency and versatility of (S)-1,4-Dibromobutan-2-ol in facilitating complex organic reactions under mild conditions (Jayachandran & Wang, 2000).

Propriétés

IUPAC Name |

(2S)-1,4-dibromobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSRAPMBSMSACN-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,4-Dibromobutan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

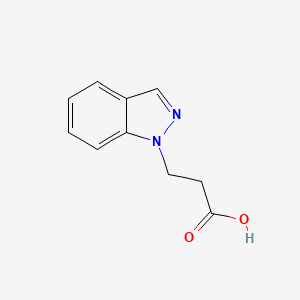

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)